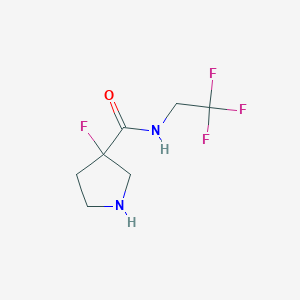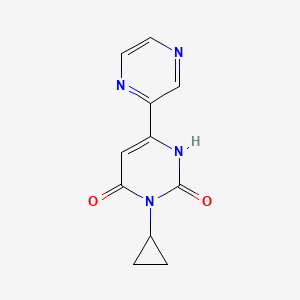
3-Cyclopropyl-6-(pyrazin-2-yl)-1,2,3,4-tetrahydropyrimidin-2,4-dion
Übersicht
Beschreibung
3-Cyclopropyl-6-(pyrazin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C11H10N4O2 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopropyl-6-(pyrazin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-6-(pyrazin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hemmung von Monocarboxylat-Transportern
Diese Verbindung wurde als potenzieller Inhibitor von Monocarboxylat-Transportern, wie MCT1 und MCT4, identifiziert . Diese Transporter spielen eine wichtige Rolle in den Stoffwechselprozessen von Krebszellen, die oft mit dem Warburg-Effekt verbunden sind, bei dem Krebszellen auch in Gegenwart von Sauerstoff eine hohe Rate der Glykolyse aufweisen. Durch die Hemmung dieser Transporter könnte die Verbindung verwendet werden, um die Stoffwechselwege zu stören, von denen Krebszellen abhängig sind, was möglicherweise zu neuen Krebstherapien führt.
Ectonukleotid-Pyrophosphatase-Phosphodiesterase 1 (ENPP-1)-Hemmung
ENPP-1 ist ein Enzym, das an der Regulation der extrazellulären Nukleotidspiegel beteiligt ist und Auswirkungen auf verschiedene pathologische Zustände hat. Die fragliche Verbindung wurde auf ihre Rolle als ENPP-1-Inhibitor untersucht, was therapeutische Anwendungen bei Erkrankungen wie arterieller Verkalkung und bestimmten Stoffwechselstörungen haben könnte .
Organische Synthese
Im Bereich der organischen Synthese dient diese Verbindung als Baustein für die Herstellung komplexerer Moleküle. Ihre Struktur ist für Modifikationen geeignet, die zur Synthese verschiedener heterocyclischer Verbindungen führen können, die ein Eckpfeiler in der Entwicklung von Pharmazeutika und Agrochemikalien sind .
Pharmakologische Forschung
Die strukturellen Merkmale dieser Verbindung machen sie zu einem Kandidaten für die pharmakologische Forschung, bei der sie Teil der Synthese neuartiger Medikamente sein könnte. Ihr heterocyclischer Kern ist ein häufiges Motiv in vielen Medikamenten, und Modifikationen seiner Struktur könnten zu neuen Verbindungen mit potenziellen therapeutischen Vorteilen führen.
Wirkmechanismus
Target of Action
The primary targets of 3-Cyclopropyl-6-(pyrazin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione are monocarboxylate transporters, specifically MCT1 and MCT4 . These transporters play a crucial role in the transport of lactate and other monocarboxylates across the cell membrane, which is essential for cellular metabolism .
Mode of Action
3-Cyclopropyl-6-(pyrazin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione inhibits the function of monocarboxylate transporters, thereby disrupting the transport of lactate and other monocarboxylates . This disruption can lead to changes in cellular metabolism, particularly in cells that rely heavily on these transporters, such as cancer cells .
Biochemical Pathways
The inhibition of monocarboxylate transporters affects the glycolytic pathway, a key metabolic pathway in cells . By inhibiting the transport of lactate, a byproduct of glycolysis, the compound can disrupt the energy production in cells that rely heavily on glycolysis, such as cancer cells . This can lead to a decrease in the proliferation and survival of these cells .
Result of Action
The inhibition of monocarboxylate transporters by 3-Cyclopropyl-6-(pyrazin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can lead to a disruption in cellular metabolism, particularly in cells that rely heavily on glycolysis . This can result in a decrease in the proliferation and survival of these cells, potentially leading to a reduction in the growth of diseases characterized by the heightened activity or high prevalence of MCT1 and/or MCT4, such as cancer or type II diabetes .
Eigenschaften
IUPAC Name |
3-cyclopropyl-6-pyrazin-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c16-10-5-8(9-6-12-3-4-13-9)14-11(17)15(10)7-1-2-7/h3-7H,1-2H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNDPGAGDBRYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(NC2=O)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


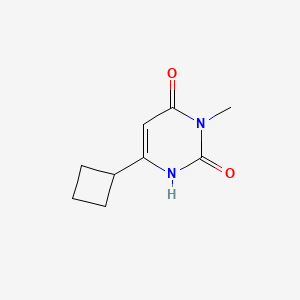
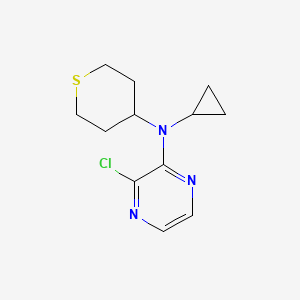
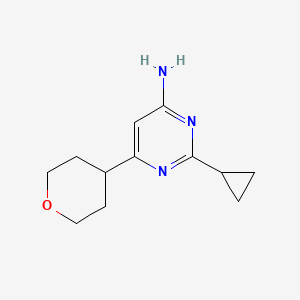
![6-[(4-Bromophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484120.png)
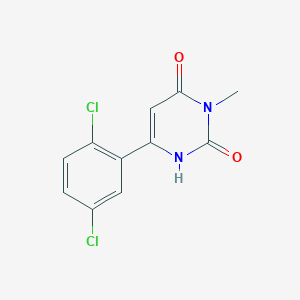
![2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1484124.png)
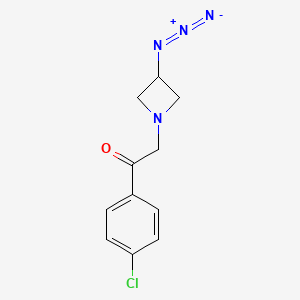
![1-{4-[3-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl}ethan-1-one](/img/structure/B1484127.png)

![Methyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1484129.png)
